N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(15-2-1-9-22-15)18-13-6-5-11-7-8-19(14(11)10-13)17(21)12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBJLSNECVYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole scaffold. One common method involves the cyclization of appropriate precursors using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The cyclopropanecarbonyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the furan-2-carboxamide group through amide bond formation.
Chemical Reactions Analysis
N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups. Common reagents include halogens and sulfonyl chlorides.
Scientific Research Applications
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins contributes to its biological effects . Pathways involved may include inhibition of specific enzymes or receptors, leading to therapeutic outcomes.
Comparison with Similar Compounds
(a) N-(1-(Thiophene-2-carbonyl)indolin-6-yl)cyclopropanecarboxamide
- Structural Difference : Replaces the furan-2-carboxamide group with a thiophene-2-carbonyl moiety.
- Thiophene-containing compounds often exhibit stronger π-π stacking but may face higher oxidative metabolism risks.
(b) Indazole- and Indole-Based Carboxamides (e.g., N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide)
- Structural Difference : Substitutes indoline with indazole or indole cores and modifies side chains (e.g., cyclohexylmethyl, 4-fluorobenzyl).
- Implications : Indazole derivatives often show enhanced kinase inhibitory activity due to nitrogen positioning. Bulky substituents (e.g., cyclohexylmethyl) may improve target affinity but reduce solubility.
(c) Morpholine- and Cyclopropane-Modified Analogues (e.g., [1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone)
- Structural Difference : Incorporates morpholine (polar, water-solubilizing) and bulkier cyclopropane groups.
- Implications : Morpholine enhances solubility, while tetramethylcyclopropane may sterically hinder binding to off-target proteins.
Hypothetical Comparative Data Table
Notes:
- LogP and solubility estimates derived from substituent contributions (furan < thiophene in polarity).
- Metabolic stability inferred from cytochrome P450 susceptibility (thiophene > furan in oxidation risk).
Q & A
Q. Why might this compound exhibit off-target activity against kinases, and how can this be mitigated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
